![molecular formula C7H8N4 B150247 1,4-Dimethyltriazolo[4,5-c]pyridine CAS No. 129303-83-9](/img/structure/B150247.png)
1,4-Dimethyltriazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyltriazolo[4,5-c]pyridine is a heterocyclic compound that has been gaining interest in scientific research due to its unique properties. It is a derivative of pyridine and contains a triazole ring, which has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyltriazolo[4,5-c]pyridine is not fully understood, but it has been found to interact with various enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. It has also been found to activate the AMP-activated protein kinase, which plays a role in energy metabolism. In addition, it has been found to interact with the GABA-A receptor, which plays a role in the central nervous system.
Efectos Bioquímicos Y Fisiológicos
1,4-Dimethyltriazolo[4,5-c]pyridine has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial and fungal growth. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, it has been found to improve cognitive function and reduce inflammation in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dimethyltriazolo[4,5-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been found to have low toxicity and high selectivity for its target enzymes and receptors. However, it also has some limitations. It is relatively unstable and can decompose under certain conditions, which can affect its activity. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1,4-Dimethyltriazolo[4,5-c]pyridine. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of diabetes and obesity. In addition, there is a need for further studies to investigate its mechanism of action and to optimize its structure for improved activity and selectivity. Finally, there is a need for studies to investigate its potential use in combination with other drugs for improved therapeutic outcomes.
Métodos De Síntesis
There are various methods for synthesizing 1,4-Dimethyltriazolo[4,5-c]pyridine, but the most commonly used method involves the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate, followed by cyclization with sodium azide. Other methods include the reaction of 2-chloropyridine with sodium azide and the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate in the presence of a copper catalyst.
Aplicaciones Científicas De Investigación
1,4-Dimethyltriazolo[4,5-c]pyridine has been found to have various biological activities, including anticancer, antiviral, antibacterial, and antifungal activities. It has also been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential use in the treatment of diabetes, obesity, and inflammation.
Propiedades
Número CAS |
129303-83-9 |
|---|---|
Nombre del producto |
1,4-Dimethyltriazolo[4,5-c]pyridine |
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
1,4-dimethyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H8N4/c1-5-7-6(3-4-8-5)11(2)10-9-7/h3-4H,1-2H3 |
Clave InChI |
HOHOMJFVZGOMMC-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1N=NN2C |
SMILES canónico |
CC1=NC=CC2=C1N=NN2C |
Sinónimos |
1H-1,2,3-Triazolo[4,5-c]pyridine,1,4-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



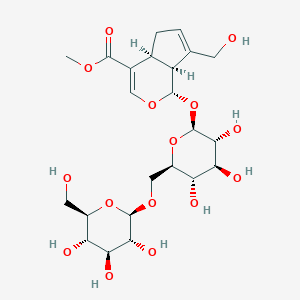
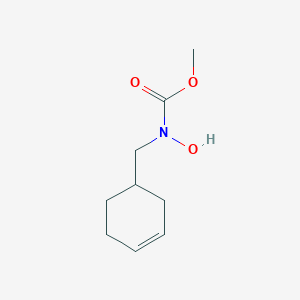


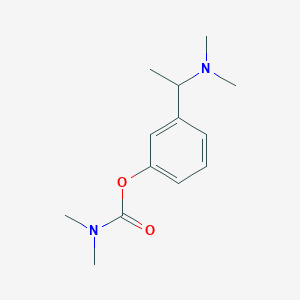
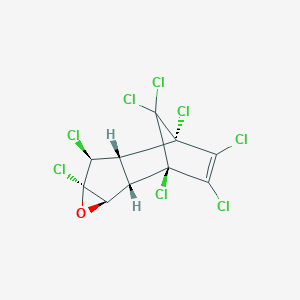



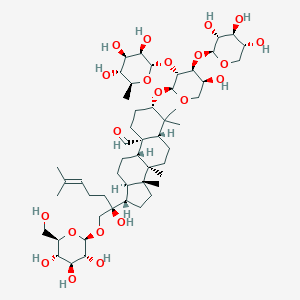
![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)


